molecular formula C33H27N B1661920 N-([1,1':3',1''-Terphenyl]-5'-YL)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1372778-68-1

N-([1,1':3',1''-Terphenyl]-5'-YL)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No. B1661920
M. Wt: 437.6
InChI Key: XEGCRHCBYHQFMC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. The name suggests it contains a fluorene core, which is a polycyclic aromatic hydrocarbon, and a terphenyl group, which is a type of polycyclic aromatic hydrocarbon consisting of three connected phenyl rings .


Synthesis Analysis

While specific synthesis methods for this compound were not found, terphenyl compounds are often synthesized through various methods including the Stevens rearrangement of ammonium ylides .

properties

IUPAC Name

N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27N/c1-33(2)31-16-10-9-15-29(31)30-18-17-27(22-32(30)33)34-28-20-25(23-11-5-3-6-12-23)19-26(21-28)24-13-7-4-8-14-24/h3-22,34H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGCRHCBYHQFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174956
Record name 9,9-Dimethyl-N-[1,1′:3′,1′′-terphenyl]-5′-yl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,1':3',1''-Terphenyl]-5'-YL)-9,9-dimethyl-9H-fluoren-2-amine

CAS RN

1372778-68-1
Record name 9,9-Dimethyl-N-[1,1′:3′,1′′-terphenyl]-5′-yl-9H-fluoren-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372778-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9-Dimethyl-N-[1,1′:3′,1′′-terphenyl]-5′-yl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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